molecular formula C20H26O2 B14736315 2,6-Di-tert-butyl-4-phenoxyphenol CAS No. 6839-19-6

2,6-Di-tert-butyl-4-phenoxyphenol

Cat. No.: B14736315
CAS No.: 6839-19-6
M. Wt: 298.4 g/mol
InChI Key: PAYAXQUETLOOMK-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-phenoxyphenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are replaced by tert-butyl groups, and the hydrogen atom at the 4 position is replaced by a phenoxy group. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-phenoxyphenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst. The reaction is carried out at a temperature range of 100 to 110 degrees Celsius. The catalyst used in this process is often a phenyloxyorthotertbutylphenoxyhydroaluminum acid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the alkylation of phenol with isobutylene, followed by hydrolysis of the catalyst and vacuum rectification of the alkylate. The final product is obtained through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-phenoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism by which 2,6-Di-tert-butyl-4-phenoxyphenol exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents the oxidation of other molecules. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxy radical formed during the antioxidant process. This compound can interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-phenoxyphenol is unique due to the presence of both tert-butyl groups and a phenoxy group, which together enhance its antioxidant properties and stability. This makes it particularly effective in applications where long-term stability and resistance to oxidation are crucial .

Properties

CAS No.

6839-19-6

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-phenoxyphenol

InChI

InChI=1S/C20H26O2/c1-19(2,3)16-12-15(22-14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3

InChI Key

PAYAXQUETLOOMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC=CC=C2

Origin of Product

United States

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